molecular formula C20H20BrNO9 B043487 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide CAS No. 70831-94-6

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Cat. No. B043487
CAS RN: 70831-94-6
M. Wt: 498.3 g/mol
InChI Key: GRDUQQNEXMJRRS-XNIMBYMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves the acetylation and phthalimidation of glucopyranosyl bromide. A notable method includes the preparation from glucosamine hydrochloride, undergoing a series of protection and activation steps to introduce the acetyl and phthalimido groups efficiently. For instance, Kohno et al. (1975) demonstrated a modified Konigs-Knorr condensation process for synthesizing a derivative, showcasing the method's efficacy in producing neamine derivatives (Kohno, Fukami, & Nakajima, 1975).

Molecular Structure Analysis

Detailed structural analyses, such as single-crystal X-ray diffraction, have elucidated the molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl derivatives. These studies confirm the β-anomeric configuration and provide insights into the spatial arrangement of the acetoxy and phthalimido groups within the crystal lattice. Curran et al. (2016) highlighted the orthogonal orientation of the phthalimido group relative to the pyranose ring, a feature critical to the compound's reactivity and interaction with other molecules (Curran, Zhang, Piro, Kassel, & Giuliano, 2016).

Chemical Reactions and Properties

The compound is utilized as a glycosyl donor in various chemical reactions, enabling the synthesis of complex glycosides. Its reactivity, especially in glycosylation reactions, is attributed to the presence of the phthalimido and acetyl groups, which serve as protecting groups and activators for the glycosyl moiety. The efficient synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside from differently N-protected glucopyranosyl chlorides demonstrates the compound's versatility in chemical transformations (Bednarczyk et al., 2013).

Scientific Research Applications

Antitubercular and Antibacterial Activities

  • Scientific Field: Biomedicine
  • Summary of Application: This compound has been used in the synthesis of complex carbohydrate-based drugs, specifically for antitubercular and antibacterial activities .
  • Methods of Application: The process involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, which gives a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . This is then treated with decan-1-ol and aqueous iodine to afford triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .
  • Results or Outcomes: The synthesized compounds showed antitubercular activity against Mycobacterium tuberculosis H37Rv (MBT) comparable with the activity of the known antitubercular drug pyrazinamide .

Synthesis of Complex Carbohydrate-Based Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl chloride, a key compound in biomedicine, is used for the synthesis of complex carbohydrate-based drugs . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
  • Results or Outcomes: The outcomes of these applications are the development of novel pharmaceuticals targeting various diseases .

Synthesis of Oligosaccharides

  • Scientific Field: Biochemistry
  • Summary of Application: This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides .
  • Results or Outcomes: The outcomes of these applications are the synthesis of oligosaccharides .

Structure Modification of Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: This compound is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .
  • Results or Outcomes: The outcomes of these applications are the development of modified drugs with increased polarity, reduced toxic effects, and improved drug activity .

Synthesis of Allyl Glycosides

  • Scientific Field: Organic Chemistry
  • Summary of Application: This compound has been used in the synthesis of allyl glycosides, which are important intermediates in the synthesis of oligosaccharide haptens of Streptococci Group A cell-wall polysaccharides and gangliotriosylceramide, a tumor-specific cell-surface marker .
  • Methods of Application: The synthesis of the allyl glycoside involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea .
  • Results or Outcomes: The outcomes of these applications are the synthesis of allyl glycosides .

Synthesis of Lipid A Disaccharide

  • Scientific Field: Biochemistry
  • Summary of Application: This compound has been used in the synthesis of lipid A disaccharide, which is comprised of two -(1!6) linked GlcNAc units .
  • Methods of Application: The synthesis of the lipid A disaccharide involves the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate and tetramethylurea .
  • Results or Outcomes: The outcomes of these applications are the synthesis of lipid A disaccharide .

Future Directions

The compound has been used as an intermediate in the synthesis of biologically active materials and cell surface glycans . It could potentially be used in the synthesis of other similar compounds or in the development of new synthetic routes.

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQQNEXMJRRS-XNIMBYMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443608
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

CAS RN

70831-94-6
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 2
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 3
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 4
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 5
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 6
Reactant of Route 6
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Citations

For This Compound
25
Citations
A Hasegawa, T Terada, H Ogawa… - Journal of carbohydrate …, 1992 - Taylor & Francis
Sialosylglycolipids in which 2-thio-N-acetylneuraminic acid (2-thio-Neu5Ac) is linked as the a-glycoside at C-6 of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) …
Number of citations: 21 www.tandfonline.com
D Kantoci, D Keglević, AE Derome - Carbohydrate research, 1987 - Elsevier
Glycosylation of the readily accessible benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-[(R)-1-(methoxycarbonyl)ethyl]-α-d-glucopyranoside wity 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-…
Number of citations: 28 www.sciencedirect.com
J Arnarp, M Haraldsson, J Lönngren - Carbohydrate Research, 1981 - Elsevier
Silver trifluoromethanesulfonate-promoted condensation of 3,4,6-tri-O-acetyl-2-deoxy-phthalimido-β-d-glucopyranosyl bromide with benzyl 3,6-di-O-benzyl-α-d-mannopyranoside and …
Number of citations: 26 www.sciencedirect.com
A Hasegawa, T Ando, A Kameyama… - Journal of carbohydrate …, 1992 - Taylor & Francis
Synthetic Studies on Sialoglycoconjugates 40: Stereocontrolled Synthesis of Sialyl Lewis X Epitope and Its Ceramide Derivative Page 1 J. CARBOHYDRATE CHEMISTRY, 11(5), 645-…
Number of citations: 54 www.tandfonline.com
A Kameyama, H Ishida, M Kiso, A Hasegawa - Carbohydrate Research, 1990 - Elsevier
The first total syntheses of sialyl-lactotetraosylceramide (28, IV 3 NeuAcLc 4 Cer) and sialylneolactotetraosylceramide (32, IV 3 NeuAcnLc 4 Cer) are described. Methyl O-(methyl 5-…
Number of citations: 143 www.sciencedirect.com
T Iversen, S Josephson, DR Bundle - Journal of the Chemical Society …, 1981 - pubs.rsc.org
The antigenic determinants of the cell wall polysaccharides belonging to the β-haemolytic Streptococci Groups A, A-variant, and C have been synthesized as the glycosides of 8-…
Number of citations: 11 pubs.rsc.org
YM Zhang, A Brodzky, P Sinaÿ, G Saint-Marcoux… - Tetrahedron …, 1995 - Elsevier
Double condensation of phenyl 3,4,6-tri-O-benzyl-2-O-[6-O-benzyl-2-deoxy-2-phthalimido-4-O-(2,3,4,6-tetra-O-benzoyl-β-D- galactopyranosyl)-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl…
Number of citations: 35 www.sciencedirect.com
V Pozsgay, HJ Jennings - Carbohydrate research, 1988 - Elsevier
Condensation of methyl 2,3-O-isopropylidene-α-l-rhamnopyranoside with methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-d-glucopyranoside activated by nitrosyl …
Number of citations: 39 www.sciencedirect.com
DR Bundle, G Descotes, J Gigg, R Gigg, W Klaffke… - Carbohydrate …, 1990 - Springer
The O-polysaccharides of bacterial lipopolysaccharides are in general regular, periodic polymers with diverse structures that contain, in many instances, comparatively rare …
Number of citations: 29 link.springer.com
L Szilagyi, Z Györgydeák - Carbohydrate research, 1985 - Elsevier
Unambiguous 13 C assignments have been obtained, using 2D-nmr techniques, for several glycosyl azides, 6-deoxyglycosyl azides, 2-acylamino-2-deoxyglycosyl azides, and some 2- …
Number of citations: 94 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.